molecular formula C16H20N2O5 B045812 Boc-5-hydroxy-L-tryptophan CAS No. 119768-45-5

Boc-5-hydroxy-L-tryptophan

Cat. No. B045812
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of Boc-5-hydroxy-L-tryptophan derivatives involves a series of chemical reactions starting from isatin or indole derivatives. For instance, Mollica et al. (2011) reported an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, which can be related to the synthesis of Boc-protected tryptophan derivatives by involving selective bromination, reduction, and alkylation steps, followed by optical resolution and Nα-Boc protection (Mollica et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-hydroxy-DL-tryptophan, closely related to Boc-5-hydroxy-L-tryptophan, has been elucidated through X-ray diffraction. Wakahara et al. (1973) detailed the crystalline structure, indicating the molecule is a zwitterion, with the indole and acid groups forming distinct planes, showcasing the importance of molecular geometry in understanding its chemical behavior (Wakahara et al., 1973).

Chemical Reactions and Properties

Boc-5-hydroxy-L-tryptophan undergoes various chemical reactions due to its functional groups. The presence of the Boc group allows for selective reactions at the amino terminus, while the hydroxy group on the tryptophan side chain can participate in reactions typical of alcohols. The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan showcases the compound's versatility in forming complex molecules (Voda et al., 2016).

Physical Properties Analysis

The physical properties of Boc-5-hydroxy-L-tryptophan, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The zwitterionic nature and the presence of both hydrophobic (indole ring) and hydrophilic (hydroxy group) regions affect its solubility in various solvents and its phase behavior in mixtures.

Chemical Properties Analysis

The chemical properties of Boc-5-hydroxy-L-tryptophan include its reactivity in peptide bond formation, stability under different conditions, and reactivity towards specific reagents. The protective Boc group allows it to be used in peptide synthesis without reacting with other functional groups, while the hydroxy group on the tryptophan side chain can be modified or participate in chemical reactions, providing a versatile tool for chemical and biochemical research.

For more insights and detailed research on Boc-5-hydroxy-L-tryptophan, including its synthesis, structure, and properties, the following references provide a wealth of information:

Scientific Research Applications

  • Interaction with Cytokine Interferon-α : Research has explored the interaction between tryptophan and cytokine interferon-α, contributing to understanding mood disorders and related symptoms in chronic diseases (Wirleitner et al., 2003).

  • Biocompatible, Fluorescent Polymers : Boc-5-hydroxy-L-tryptophan polymerization produces biocompatible, fluorescent, pH-responsive cationic polymers suitable for siRNA delivery (Roy et al., 2013).

  • Synthesis of Amphiphilic BAB Triblock Copolymers : Nα -Boc-L-tryptophan is used for synthesizing amphiphilic BAB triblock copolymers, potentially for drug delivery applications (Voda et al., 2016).

  • Peptide or Peptidomimetic Synthesis : It can be used for peptide or peptidomimetic synthesis (Frese et al., 2016).

  • Serotonin Biosynthesis : Studies on human tryptophan hydroxylase provide insights into serotonin biosynthesis (Wang et al., 2002).

  • Building Blocks in Peptide Chemistry : The synthesis of (S)-5,6-dibromo-tryptophan derivatives is an efficient pathway for building blocks in peptide chemistry (Mollica et al., 2011).

  • Biosynthesis of Serotonin : Brain tryptophan plays a special role in serotonin (5-HT) synthesis, which may be increased by increasing brain tryptophan (Knott et al., 1973).

  • Study of Tryptophan Metabolism : An assay method for measuring tryptophan 5-monooxygenase in mammalian brain is useful for studying serotonin biosynthesis (Ichiyama et al., 1970).

  • Neurotransmitter Biosynthesis : The purified enzyme from the bovine pineal gland catalyzes the hydroxylations of both L-tryptophan and L-phenylalanine, showing its role in neurotransmitter biosynthesis (Nukiwa et al., 1974).

  • Brain Function Influence : Altering brain tryptophan concentration may influence brain function (Curzon et al., 1973).

  • Independent Serotonin Formation : The brain forms 5-hydroxytryptamine from L-tryptophan, not relying on other tissues for this amino acid (Weber & Horita, 1965).

  • Antioxidant and Anticancer Properties : The Cu5HTP complex enhances antioxidant properties, improves anticancer behavior, and exerts neuroprotective action (Martínez Medina et al., 2019).

  • Enhanced Synthesis of 5-HTP : A novel cofactor regeneration process achieves enhanced synthesis of 5-HTP, which has therapeutic effects (Hara & Kino, 2013).

  • Electrochemical Oxidation : The hemin/GC electrode catalyzes the electrochemical oxidation of tryptophan and its derivatives for compound determination (Nan et al., 2002).

  • Safety Assessment : 5-HTP has been assessed for safety, with no definitive cases of toxicity despite worldwide usage for 20 years (Das et al., 2004).

  • Monitoring Tryptophan Metabolism : Monitoring tryptophan metabolism in chronic immunopathology helps understand immune activation and its role in immunodeficiency, anemia, and mood disorders (Schröcksnadel et al., 2006).

  • Physiological Significance in Intestine : Tryptophan 5-hydroxylase is mainly localized in the distal one-fourth of the small intestine, having physiological significance (Noguchi et al., 1973).

  • Concentration in Griffonia simplicifolia : 5-HTP and 5-HT are found in high concentrations in the mature seeds of Griffonia simplicifolia, a West African legume with reputed physiological activity (Fellows & Bell, 1970).

  • Functional Analogues : [(11)C]FTRP has similar in vitro biological function to [(11)C]HTP, but not retained in vivo (Eriksson et al., 2013).

  • Pathophysiology Implications : Altered kynurenine metabolism, involving tryptophan, has implications in conditions like AIDS-related dementia, Huntington's disease, and Alzheimer's disease (Ruddick et al., 2006).

Safety And Hazards

Boc-5-hydroxy-L-tryptophan should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation should be prevented. It should not be ingested or inhaled .

Future Directions

5-HTP plays a major role in both neurological and metabolic diseases, and its synthesis from tryptophan represents the limiting step in serotonin and melatonin biosynthesis . Therefore, future research may focus on optimizing the synthesis process and exploring its therapeutic applications.

properties

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-hydroxy-L-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Suzuki, K Ichinohe, A Sugawara, S Kida… - Frontiers in …, 2021 - frontiersin.org
… We synthesized N-Boc-5-hydroxy-L-tryptophan methyl ester (8) according to a previously reported method (Zhu et al., 2015), followed by the etherification of the p-nitrobenzyl group and …
Number of citations: 6 www.frontiersin.org

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